molecular formula C11H10N2O B1287400 (2-Phenylpyrimidin-5-yl)methanol CAS No. 886531-62-0

(2-Phenylpyrimidin-5-yl)methanol

Cat. No. B1287400
Key on ui cas rn: 886531-62-0
M. Wt: 186.21 g/mol
InChI Key: DJEBODXMCJKLPH-UHFFFAOYSA-N
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Patent
US08026370B2

Procedure details

(2-Phenylpyrimidin-5-yl)methanol (1.75 g) synthesized in Reference Example 30 was dissolved in dichloromethane (20 mL) and, after ice-cooling, thionyl chloride (1.45 g) was added thereto, and the mixture was stirred at 0° C. for 2 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=2:1) to give the title compound (1.83 g) as a white solid.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:17])=O.C(=O)([O-])O.[Na+]>ClCCl>[Cl:17][CH2:13][C:10]1[CH:9]=[N:8][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=C(C=N1)CO
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after ice-cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C=NC(=NC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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